molecular formula C17H27ClN2O B12759830 1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-methyl-, monohydrochloride CAS No. 135319-63-0

1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-methyl-, monohydrochloride

Cat. No.: B12759830
CAS No.: 135319-63-0
M. Wt: 310.9 g/mol
InChI Key: LREKMNCNWMWHJA-UHFFFAOYSA-N
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Description

The compound 1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-methyl-, monohydrochloride is a heterocyclic organic molecule featuring a seven-membered azepine ring saturated with six hydrogens (hexahydro configuration). Its structure includes:

  • A substituted acetamide group at the alpha position with a methyl substituent.
  • A 2,6-dimethylphenyl aromatic ring attached via the nitrogen atom.
  • A monohydrochloride salt form, enhancing its solubility and stability in aqueous environments.

Molecular Formula: C₁₇H₂₆N₂O·HCl Molecular Weight: ~308.88 g/mol (calculated from free base + HCl).

Properties

CAS No.

135319-63-0

Molecular Formula

C17H27ClN2O

Molecular Weight

310.9 g/mol

IUPAC Name

2-(azepan-1-yl)-N-(2,6-dimethylphenyl)propanamide;hydrochloride

InChI

InChI=1S/C17H26N2O.ClH/c1-13-9-8-10-14(2)16(13)18-17(20)15(3)19-11-6-4-5-7-12-19;/h8-10,15H,4-7,11-12H2,1-3H3,(H,18,20);1H

InChI Key

LREKMNCNWMWHJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)N2CCCCCC2.Cl

Origin of Product

United States

Preparation Methods

Synthesis of Key Intermediates

The preparation typically begins with the synthesis of N-(2,6-dimethylphenyl)chloroacetamide, which serves as a key intermediate for subsequent nucleophilic substitution reactions.

  • N-(2,6-Dimethylphenyl)chloroacetamide Preparation : This intermediate is prepared by reacting 2,6-dimethylaniline with chloroacetyl chloride under controlled temperature (around 45-50 °C), followed by cooling and filtration to isolate the solid product. The reaction is typically carried out in an organic solvent such as dichloromethane or under solvent-free conditions with careful pH control.

Formation of N-(2,6-Dimethylphenyl)-1-piperazinylacetamide Intermediate

  • The chloroacetamide intermediate is reacted with piperazine or substituted piperazines in methanol or ethanol under reflux conditions (approximately 60-80 °C) for 2-3 hours. This nucleophilic substitution replaces the chlorine atom with the piperazinyl group, yielding N-(2,6-dimethylphenyl)-1-piperazinylacetamide.
  • The reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification steps such as washing with n-hexane and drying under reduced pressure.

Construction of the Hexahydro-1H-Azepine Ring

  • The hexahydro-1H-azepine ring is typically formed by ring expansion or cyclization reactions involving appropriate precursors such as hydrazine derivatives or aminoalkyl intermediates.
  • One method involves the production of hexahydro-1-methyl-1H-azepin-4-yl hydrazine or its salts by controlled hydrolysis and cyclization at temperatures ranging from room temperature to about 150 °C over 1 to 24 hours. The reaction conditions are optimized based on the hydrolysis reagent and temperature to ensure complete ring closure.

Final Assembly and Salt Formation

  • The final compound is assembled by coupling the azepine intermediate with the acetamide derivative bearing the 2,6-dimethylphenyl substituent.
  • The alpha-methyl substitution is introduced via selective alkylation or chiral synthesis methods to control stereochemistry.
  • The monohydrochloride salt is formed by treatment with hydrochloric acid under controlled pH and temperature conditions to improve compound stability and facilitate isolation.

Reaction Conditions and Yields

Step Reaction Conditions Yield (%) Notes
1 Synthesis of N-(2,6-dimethylphenyl)chloroacetamide 45-50 °C, stirring 30 min, cooling to 25-30 °C High (typically >85%) Controlled pH, filtration to isolate solid
2 Nucleophilic substitution with piperazine Reflux in methanol or ethanol, 2-3 h 60-70% Purification by extraction and drying
3 Cyclization to hexahydro-1H-azepine derivative 25-150 °C, 1-24 h, hydrolysis reagents Variable, optimized per protocol Ring closure monitored by reaction time and temperature
4 Final coupling and salt formation Controlled pH, HCl treatment High Salt formation for stability

Research Findings and Optimization

  • Solvent choice significantly affects reaction efficiency. For example, water as a solvent in related amide coupling reactions yields up to 94%, whereas ethanol may give trace yields under similar conditions.
  • Reaction temperature and time are critical for cyclization steps; higher temperatures accelerate ring closure but require careful control to avoid side reactions.
  • Purification techniques such as chromatography using dichloromethane/methanol mixtures and extraction with sodium hydroxide solutions are effective in isolating pure intermediates and final products.
  • Chiral resolution and stereochemical control at the alpha-methyl position can be achieved using chiral columns and specific alkylation protocols, as indicated by HPLC profiles in related compounds.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-alpha-methyl-1H-hexahydroazepine-1-acetamide monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

N-(2,6-Dimethylphenyl)-alpha-methyl-1H-hexahydroazepine-1-acetamide monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-alpha-methyl-1H-hexahydroazepine-1-acetamide monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Azepine-Acetamide Family

1H-Azepine-1-acetamide, Hexahydro-N-(2,6-Dimethylphenyl)-alpha-Ethyl (CAS 118564-54-8)
  • Molecular Formula : C₁₈H₂₈N₂O
  • Molecular Weight : 288.43 g/mol
  • Key Difference : Substitution of the alpha-methyl group with an ethyl group.
  • The absence of a hydrochloride salt may reduce aqueous solubility .
General Structure-Activity Trends
Feature Target Compound (Methyl + HCl) Ethyl Variant (No HCl)
Alpha Substituent Methyl Ethyl
Salt Form Monohydrochloride Free base
Molecular Weight ~308.88 g/mol 288.43 g/mol
Solubility Higher (due to HCl) Lower

Comparison with Acetamide-Containing Pesticides

highlights acetamide derivatives used in agrochemicals. While these share the acetamide backbone, their substituents and applications differ significantly:

Hexaconazole (α-butyl-α-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol)
  • Structure : Triazole ring with dichlorophenyl and butyl groups.
  • Use : Fungicide targeting sterol biosynthesis in fungi.
  • Key Difference : The triazole ring and chlorine substituents enhance antifungal activity but reduce compatibility with mammalian systems compared to azepine derivatives .
Myclobutanil (α-butyl-α-(4-chlorophenyl)-1H-1,2,4-triazole-1-propanenitrile)
  • Structure : Triazole with chlorophenyl and nitrile groups.
  • Use : Broad-spectrum fungicide.
  • Key Difference : The nitrile group increases electrophilicity, enabling covalent interactions with fungal enzymes—a mechanism absent in azepine-acetamides .
Physicochemical and Functional Contrasts
Parameter Target Azepine-Acetamide Hexaconazole Myclobutanil
Core Structure Azepine ring Triazole ring Triazole ring
Key Substituents 2,6-Dimethylphenyl, Methyl 2,4-Dichlorophenyl 4-Chlorophenyl, Nitrile
Bioactivity Undisclosed (likely non-agro) Antifungal Antifungal
Lipophilicity (LogP) Moderate (estimated) High (due to Cl) Very High (Cl + nitrile)

Research Findings and Mechanistic Insights

  • Azepine vs.
  • Substituent Effects: The 2,6-dimethylphenyl group in the target compound likely reduces steric hindrance compared to ortho-chlorinated phenyl groups in hexaconazole, favoring interactions with non-polar enzyme regions .
  • Salt Form Advantages : The hydrochloride salt improves bioavailability, a critical factor for pharmaceutical applications, whereas agrochemicals like myclobutanil prioritize environmental stability over solubility .

Biological Activity

1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-methyl-, monohydrochloride is a complex organic compound that belongs to the azepine class of heterocyclic compounds. Its structural uniqueness, characterized by a seven-membered ring containing nitrogen and various substituents, suggests potential biological activities worth exploring.

Chemical Structure and Properties

  • Molecular Formula : C14_{14}H20_{20}N2_2ClO
  • Molecular Weight : Approximately 270.78 g/mol
  • IUPAC Name : 1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-methyl-, monohydrochloride

The compound features a hexahydro structure and a dimethylphenyl group, which may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that 1H-Azepine-1-acetamide derivatives exhibit antimicrobial and antifungal properties. Preliminary studies suggest that these compounds can inhibit the growth of various bacteria and fungi, making them candidates for further pharmacological investigation.

The mechanism of action for this compound is believed to involve interactions with specific molecular targets, such as:

  • Enzymes : Potential inhibition or modulation of enzyme activity.
  • Receptors : Binding to receptors that may alter cellular signaling pathways.

These interactions could lead to various biological effects, including anti-inflammatory and analgesic activities .

Case Studies

Several studies have documented the biological effects of related azepine compounds:

  • Antimicrobial Study : A study on similar azepine derivatives demonstrated significant activity against Staphylococcus aureus and Candida albicans. The results indicated a dose-dependent response in inhibiting microbial growth.
  • Analgesic Effects : Research on related compounds suggested potential analgesic effects through modulation of pain pathways. These compounds may interact with opioid receptors, contributing to pain relief without the typical side effects associated with opioids .
  • Pharmacokinetics : Interaction studies involving cytochrome P450 enzymes indicate that these compounds may influence drug metabolism, which is crucial for understanding their therapeutic applications and potential side effects.

Data Table: Summary of Biological Activities

Activity TypeBiological EffectReference
AntimicrobialInhibition of bacterial growth
AntifungalInhibition of fungal growth
AnalgesicModulation of pain pathways
PharmacokineticsInteraction with cytochrome P450 enzymes

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